2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxy-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Chloro-2-methylphenyl)imino]methyl}-6-methoxy-4-nitrophenol is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl group, a methoxy group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloro-2-methylphenyl)imino]methyl}-6-methoxy-4-nitrophenol typically involves the following steps:
Formation of the imine bond: This is achieved by reacting 4-chloro-2-methylbenzaldehyde with 2-amino-6-methoxy-4-nitrophenol under acidic conditions.
Reaction conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloro-2-methylphenyl)imino]methyl}-6-methoxy-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-{[(4-Chloro-2-methylphenyl)imino]methyl}-6-methoxy-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-2-methylphenyl)imino]methyl}-6-methoxy-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Shares the chloro and methyl substituents but lacks the imine and nitrophenol groups.
6-Methoxy-4-nitrophenol: Contains the methoxy and nitrophenol groups but lacks the chloro and imine substituents.
Uniqueness
2-{[(4-Chloro-2-methylphenyl)imino]methyl}-6-methoxy-4-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13ClN2O4 |
---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
2-[(4-chloro-2-methylphenyl)iminomethyl]-6-methoxy-4-nitrophenol |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-5-11(16)3-4-13(9)17-8-10-6-12(18(20)21)7-14(22-2)15(10)19/h3-8,19H,1-2H3 |
InChI Key |
WILBEKXXHXLOPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.